
3-Amino-4-butylamino-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-butylamino-benzenesulfonamide is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Studies 3-Amino-4-butylamino-benzenesulfonamide and related compounds have been extensively studied for their crystal and molecular structures. Research involving the hydrochloride form and its neutral tautomeric forms provides insights into the chemical's structural properties through X-ray diffraction and density functional theory. These studies help understand the acid-base equilibrium and molecular geometry, which are crucial for various scientific applications, including drug design and material science (Kovalchukova et al., 2013).
Photodynamic Therapy Applications New derivatives of benzenesulfonamide, including those with high singlet oxygen quantum yields, have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrate significant photophysical and photochemical properties. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them promising candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Agents Compounds containing the sulfonamide moiety have shown potential as antitumor agents. For instance, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated more potent and efficacious antitumor activity compared to reference drugs like Doxorubicin, highlighting their potential in developing new antitumor medications (Alqasoumi et al., 2010).
Antimicrobial and Antifungal Applications Several studies have synthesized and evaluated the antimicrobial and antifungal activities of benzenesulfonamide derivatives. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of benzenesulfonamide compounds in combating various microbial strains. The structural modifications and hybridization with different chemical moieties enhance their biological activity against a range of pathogens, offering potential routes for new drug development (Zani et al., 2009).
Mechanism of Action
Target of Action
It’s often used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which could suggest that 3-Amino-4-butylamino-benzenesulfonamide may interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by forming new carbon-carbon bonds .
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular and cellular levels.
Future Directions
The future research directions for 3-Amino-4-butylamino-benzenesulfonamide could involve further exploration of its potential bioactivities. For instance, benzenesulfonamides carrying benzamide pharmacophores have shown promising results as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II), suggesting potential applications in the treatment of diseases such as Alzheimer’s .
Properties
IUPAC Name |
3-amino-4-(butylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQATVLNDHSIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391146 |
Source


|
| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-51-1 |
Source


|
| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
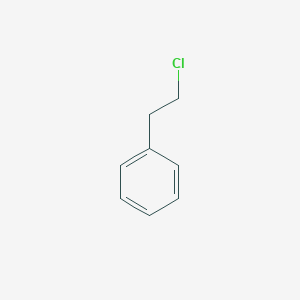
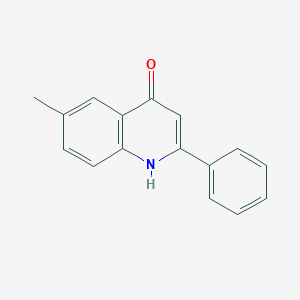
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)


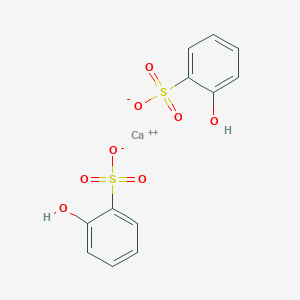

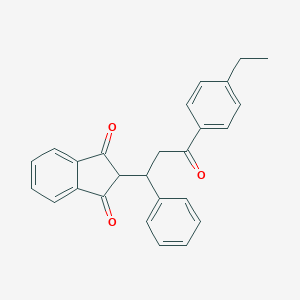
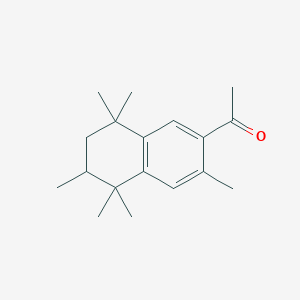
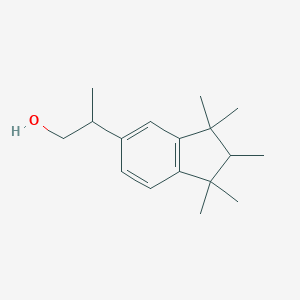
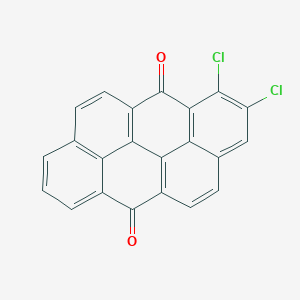

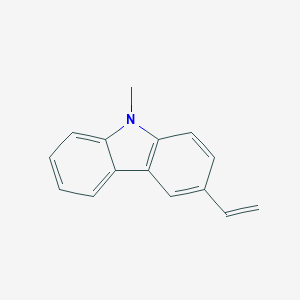
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
